molecular formula C18H10N2O4 B11708864 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11708864
M. Wt: 318.3 g/mol
InChI Key: UKTYWLRUFLFRCF-UHFFFAOYSA-N
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Description

6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group at the 6th position and a phenyl group at the 2nd position on the benzo[de]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form quinone derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

Scientific Research Applications

6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups on the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

6-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H10N2O4/c21-17-13-8-4-7-12-15(20(23)24)10-9-14(16(12)13)18(22)19(17)11-5-2-1-3-6-11/h1-10H

InChI Key

UKTYWLRUFLFRCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O

Origin of Product

United States

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